

# In-Depth Technical Guide to the Computed Properties of 4-Methylpent-2-ene

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## Compound of Interest

Compound Name: 4-Methyl-2-pentene

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## Introduction

4-Methylpent-2-ene ( $C_6H_{12}$ ) is an unsaturated hydrocarbon belonging to the alkene family. It exists as two geometric isomers, (E)-4-methylpent-2-ene and (Z)-4-methylpent-2-ene. A thorough understanding of its chemical and physical properties, both experimental and computed, is crucial for its application in various research and industrial settings, including organic synthesis and as a reference compound in petrochemical analysis. This technical guide provides a comprehensive overview of the computed properties of 4-methylpent-2-ene, alongside relevant experimental data and protocols.

## Computed Properties of 4-Methylpent-2-ene and its Isomers

Computational chemistry provides valuable insights into the intrinsic properties of molecules. The following tables summarize key computed and experimental properties for 4-methylpent-2-ene and its (E) and (Z) isomers.

Table 1: General and Computed Molecular Properties[1]

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>12</sub>
Molecular Weight	84.16 g/mol
Exact Mass	84.093900383 Da
IUPAC Name	4-methylpent-2-ene
InChI	InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3
InChIKey	LGAQJENWWYGF SN-UHFFFAOYSA-N
SMILES	CC=CC(C)C

Table 2: Computed Properties of (E)-4-Methylpent-2-ene[2]

Property	Value
IUPAC Name	(E)-4-methylpent-2-ene
InChI	InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4+
InChIKey	LGAQJENWWYGF SN-SNAWJCMRSA-N
SMILES	C/C=C/C(C)C

Table 3: Computed and Experimental Properties of (Z)-4-methylpent-2-ene[3]

Property	Value
IUPAC Name	(Z)-4-methylpent-2-ene
InChI	InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4-
InChIKey	LGAQJENWWYGF SN-PLNGDYQASA-N
SMILES	CC=C/C(C)C

Table 4: Critically Evaluated Thermophysical Property Data for (E)-4-methylpent-2-ene from NIST/TRC Web Thermo Tables[4]

Property	Temperature Range (K)
Enthalpy (Liquid in equilibrium with Gas)	250 - 486.668
Enthalpy (Ideal Gas)	298 - 1000
Entropy (Ideal Gas)	298 - 1000
Entropy (Liquid in equilibrium with Gas)	250 - 486.668
Viscosity (Gas)	340 - 740
Viscosity (Liquid in equilibrium with Gas)	240 - 490
Thermal conductivity (Gas)	340 - 740
Thermal conductivity (Liquid in equilibrium with Gas)	200 - 440

## Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of volatile organic compounds like 4-methylpent-2-ene are essential for validating computational models and for quality control. Below are generalized methodologies for key experiments.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the components of a sample containing C6 alkenes, including 4-methylpent-2-ene isomers.

Methodology:[5][6][7]

- Sample Preparation:
  - For liquid samples, prepare a solution of approximately 10 µg/mL in a volatile organic solvent such as hexane or dichloromethane.[8]

- Ensure the sample is free of particulate matter by centrifugation or filtration to prevent blockage of the injector and column.[8]
- Transfer a minimum of 50  $\mu$ L of the prepared sample into a 1.5 mL glass GC autosampler vial.[8]
- For gaseous samples, a gas-tight syringe or a solid-phase microextraction (SPME) fiber can be used for sample introduction.[8]
- Instrumentation and Conditions:
  - Gas Chromatograph: Agilent 7890A or equivalent.
  - Column: A non-polar capillary column, such as a DB-1 (e.g., 60 m x 0.25 mm I.D., 0.25  $\mu$ m film thickness), is suitable for separating hydrocarbons based on boiling point. For enhanced separation of olefin isomers, a PLOT column like HP-PLOT Q can be used in a two-dimensional GC setup with a Deans Switch.[5]
  - Injector: Split/splitless inlet at a temperature of 170-250 °C. A split ratio of 200:1 is common for concentrated samples.[6]
  - Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[5][6]
  - Oven Temperature Program:
    - Initial temperature: 35-40 °C, hold for 5 minutes.
    - Ramp: Increase temperature at a rate of 5-10 °C/min to 200-250 °C.
    - Final hold: Maintain the final temperature for 5-10 minutes.
  - Mass Spectrometer:
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Mass Range: Scan from m/z 35 to 300.
    - Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.
- Data Analysis:
  - Identify the peaks corresponding to the 4-methylpent-2-ene isomers by comparing their retention times and mass spectra with those of known standards or reference libraries (e.g., NIST Mass Spectral Library).

## Determination of Enthalpy of Combustion

Objective: To experimentally determine the heat released during the complete combustion of 4-methylpent-2-ene.

Methodology:[9][10]

- Apparatus: A bomb calorimeter is used for this measurement. The apparatus consists of a high-pressure stainless steel "bomb" where the combustion occurs, a water-filled container (calorimeter), a stirrer, and a high-precision thermometer.
- Procedure:
  - Accurately weigh a sample of 4-methylpent-2-ene (typically 0.5-1.0 g) in a crucible.
  - Place the crucible in the bomb, and add a small amount of water to saturate the internal atmosphere.
  - Seal the bomb and pressurize it with an excess of pure oxygen (typically to 20-30 atm).
  - Immerse the bomb in a known mass of water in the calorimeter.
  - Allow the system to reach thermal equilibrium and record the initial temperature.
  - Ignite the sample using an electrical fuse.
  - Record the temperature at regular intervals until it reaches a maximum and then starts to cool.
- Calculations:

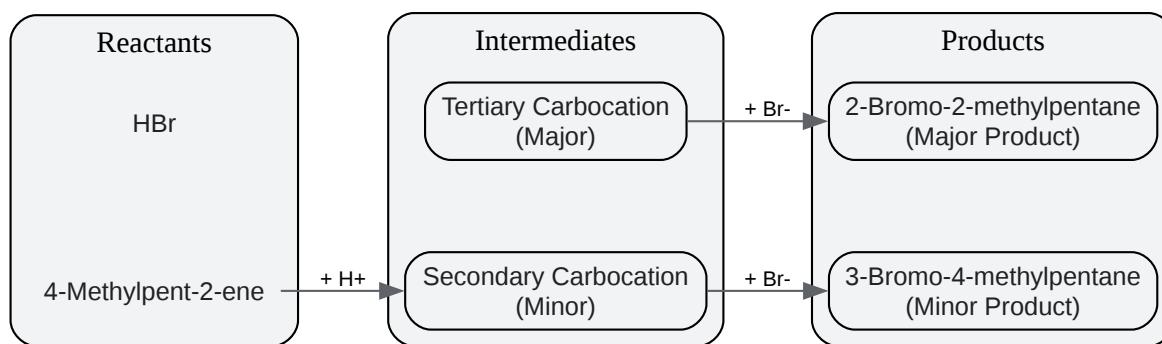
- The heat released by the combustion ( $q_{\text{combustion}}$ ) is absorbed by the calorimeter and the water. This is calculated using the formula:  $q_{\text{calorimeter}} = C_{\text{cal}} * \Delta T$  where  $C_{\text{cal}}$  is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and  $\Delta T$  is the corrected temperature change.
- The molar enthalpy of combustion ( $\Delta H_c$ ) is then calculated by dividing the heat released by the number of moles of the sample burned.

## Signaling Pathways and Reaction Mechanisms

4-Methylpent-2-ene, as a typical alkene, undergoes electrophilic addition reactions. The double bond acts as a nucleophile, attacking electrophilic species. Understanding these reaction mechanisms is fundamental to predicting the products of its chemical transformations.

### Electrophilic Addition of Hydrogen Bromide (HBr)

The reaction of 4-methylpent-2-ene with HBr proceeds via a two-step electrophilic addition mechanism. The initial attack of the double bond on the hydrogen of HBr can lead to two possible carbocation intermediates. The more stable carbocation (in this case, the tertiary carbocation) is formed preferentially according to Markovnikov's rule, leading to the major product.[11][12][13][14]

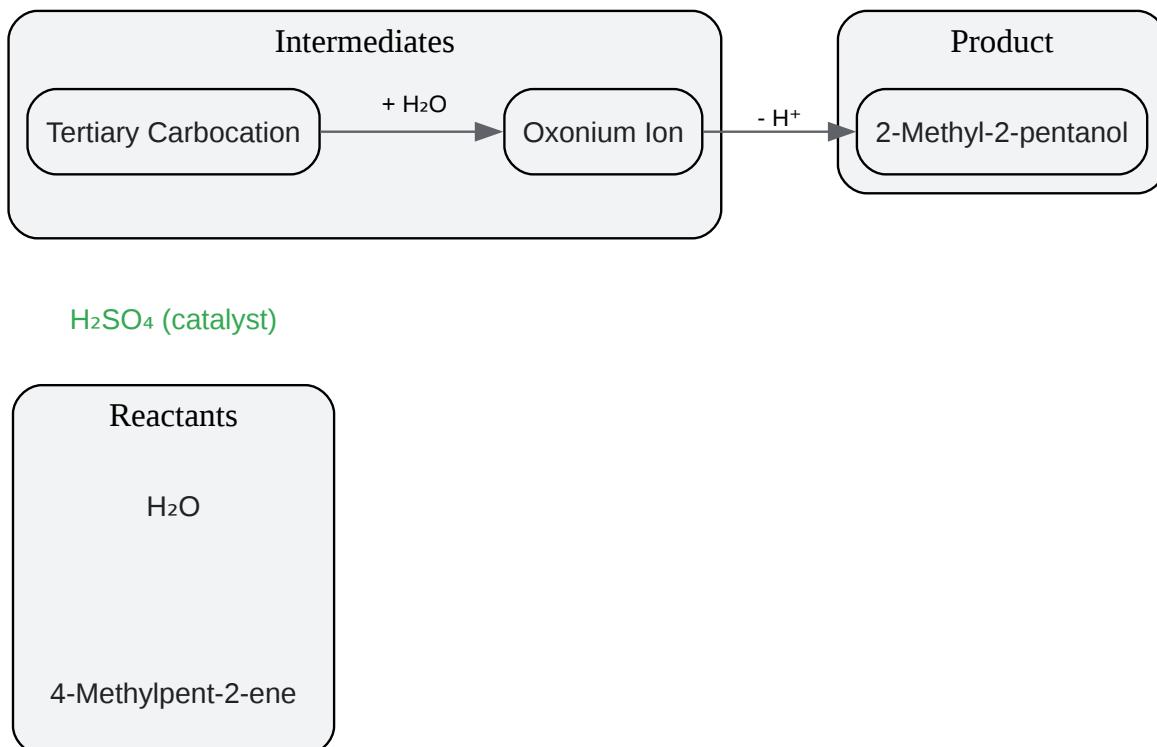


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Electrophilic addition of HBr to 4-methylpent-2-ene.

## Acid-Catalyzed Hydration

In the presence of a strong acid catalyst such as sulfuric acid ( $\text{H}_2\text{SO}_4$ ), 4-methylpent-2-ene reacts with water in an electrophilic addition reaction to form an alcohol. Similar to the addition of  $\text{HBr}$ , this reaction proceeds through the formation of the more stable carbocation intermediate, leading to the major product as predicted by Markovnikov's rule.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)



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Acid-catalyzed hydration of 4-methylpent-2-ene.

## Conclusion

This technical guide has provided a detailed overview of the computed properties of 4-methylpent-2-ene and its isomers, supported by experimental data and generalized laboratory protocols. The presented information, including quantitative data tables and visualizations of key reaction mechanisms, serves as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry. The interplay between

computational and experimental data is crucial for a comprehensive understanding of the behavior of chemical compounds, and the data herein provides a solid foundation for further investigation and application of 4-methylpent-2-ene.

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